3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene
Overview
Description
Thieno[3,2-b:4,5-b’]bis1benzothiophene is an organic compound known for its unique structure and properties. It is a fused heterocyclic compound that consists of two thiophene rings and a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-b:4,5-b’]bis1benzothiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by cyclization to form the fused ring system . The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of Thieno[3,2-b:4,5-b’]bis1benzothiophene may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of microwave-assisted reactions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b:4,5-b’]bis1benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under UV light.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thieno[3,2-b:4,5-b’]bis1benzothiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a semiconductor material in organic field-effect transistors (OFETs) due to its high charge mobility.
Optoelectronics: It is utilized in organic light-emitting diodes (OLEDs) for its strong emissive properties.
Biological Applications: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism by which Thieno[3,2-b:4,5-b’]bis1benzothiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for efficient charge transport and light absorption. In organic electronics, it facilitates the movement of charge carriers, enhancing the performance of devices like OFETs and OPVs . The molecular targets and pathways involved are largely dependent on the specific application and the functional groups attached to the core structure .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene: Another fused heterocyclic compound with similar electronic properties.
Benzothiophene: A simpler structure with one thiophene ring fused to a benzene ring.
Naphtho[2,1-b3,4-b’]bisthieno[3,2-b]benzothiophene: A more extended π-conjugated system with additional fused rings.
Uniqueness: Thieno[3,2-b:4,5-b’]bis1benzothiophene stands out due to its unique combination of two thiophene rings and a benzene ring, providing a balance of stability and electronic properties. This makes it particularly suitable for applications in organic electronics and optoelectronics .
Properties
IUPAC Name |
3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8S3/c1-3-7-11-9(5-1)13-15(17-11)16-14(19-13)10-6-2-4-8-12(10)18-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGITMHDEWXSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C4=C(S3)C5=CC=CC=C5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571582 | |
Record name | [1]Benzothieno[2',3':4,5]thieno[3,2-b][1]benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241-13-4 | |
Record name | [1]Benzothieno[2',3':4,5]thieno[3,2-b][1]benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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